An In-depth Technical Guide to the ¹⁹F NMR Chemical Shift and Characterization of 2-Thiophenecarbonyl Fluoride
An In-depth Technical Guide to the ¹⁹F NMR Chemical Shift and Characterization of 2-Thiophenecarbonyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive overview of the synthesis, characterization, and in-depth analysis of 2-thiophenecarbonyl fluoride, with a primary focus on the interpretation of its ¹⁹F Nuclear Magnetic Resonance (NMR) spectrum. Acyl fluorides are increasingly recognized as valuable reactive intermediates in medicinal chemistry and drug development, offering unique reactivity and stability profiles. Understanding their spectroscopic properties is paramount for reaction monitoring, quality control, and mechanistic studies.
Introduction: The Significance of ¹⁹F NMR and Acyl Fluorides in Drug Discovery
Fluorine-19 (¹⁹F) NMR spectroscopy has emerged as a powerful and indispensable tool in the field of drug discovery.[1][2][3] Its utility stems from several key advantages:
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High Sensitivity: The ¹⁹F nucleus possesses a spin of 1/2 and a high gyromagnetic ratio, resulting in a receptivity that is 83% of that of the proton (¹H).
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100% Natural Abundance: The NMR-active ¹⁹F isotope is the only naturally occurring isotope of fluorine, eliminating the need for isotopic enrichment.
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Wide Chemical Shift Range: The ¹⁹F chemical shift spans a vast range of over 800 ppm, providing exquisite sensitivity to the local electronic environment and minimizing signal overlap.
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Absence of Background Signals: Biological systems are essentially devoid of fluorine, meaning that ¹⁹F NMR spectra of fluorinated drug candidates or fragments are free from endogenous background signals.
Acyl fluorides, in particular, have garnered significant interest as versatile intermediates. They can be more stable and selective than their corresponding acyl chloride counterparts, and their unique reactivity can be harnessed for the synthesis of complex molecules, including peptides and other pharmaceuticals. The ability to precisely characterize these reactive intermediates by ¹⁹F NMR is therefore of critical importance.
This guide will delve into the specific case of 2-thiophenecarbonyl fluoride, a heterocyclic acyl fluoride, providing a detailed protocol for its synthesis and a thorough analysis of its NMR spectroscopic properties.
Synthesis and Characterization of 2-Thiophenecarbonyl Fluoride
The synthesis of 2-thiophenecarbonyl fluoride is typically achieved through a two-step process starting from commercially available 2-thiophenecarboxylic acid.
Synthesis of 2-Thiophenecarboxylic Acid (Precursor)
While 2-thiophenecarboxylic acid is commercially available, for completeness, a common synthetic route involves the carboxylation of 2-lithiothiophene, which is generated in situ from thiophene.
Experimental Protocol: Synthesis of 2-Thiophenecarboxylic Acid
Figure 1. Synthetic scheme for 2-thiophenecarboxylic acid.
Step-by-Step Methodology:
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Lithiation: To a solution of thiophene in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of n-butyllithium in hexanes is added dropwise. The reaction mixture is stirred at this temperature for 1-2 hours.
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Carboxylation: Carbon dioxide gas is then bubbled through the solution, or the solution is poured over crushed dry ice. This results in the formation of the lithium salt of 2-thiophenecarboxylic acid.
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Acidification and Isolation: The reaction mixture is allowed to warm to room temperature, and then quenched with water. The aqueous layer is separated and acidified with a mineral acid (e.g., HCl) to precipitate the 2-thiophenecarboxylic acid. The solid product is then collected by filtration, washed with cold water, and dried.
Characterization Data for 2-Thiophenecarboxylic Acid:
| Parameter | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |
| Chemical Shift (ppm) | 7.20 (dd, 1H), 7.65 (dd, 1H), 7.85 (dd, 1H), 11.5 (br s, 1H) | 127.9, 133.9, 134.3, 138.8, 168.2 |
Synthesis of 2-Thiophenecarbonyl Fluoride
The conversion of the carboxylic acid to the acyl fluoride can be achieved using various fluorinating agents. A modern and efficient method utilizes 2-(Trifluoromethylthio)benzothiazolium triflate (BT-SCF₃).
Experimental Protocol: Synthesis of 2-Thiophenecarbonyl Fluoride
Figure 3. Through-bond J-coupling in 2-thiophenecarbonyl fluoride.
¹H and ¹³C NMR Spectroscopy
Predicted ¹H NMR Spectrum:
The protons on the thiophene ring will appear as a set of coupled multiplets. The electron-withdrawing nature of the acyl fluoride group will deshield the ring protons, causing them to shift downfield compared to unsubstituted thiophene. The expected chemical shifts are in the range of 7.2-8.0 ppm. The coupling constants between the thiophene protons (³JH3-H4, ⁴JH3-H5, and ³JH4-H5) will be in the typical range for 2-substituted thiophenes.
Predicted ¹³C NMR Spectrum:
The carbonyl carbon will appear as a doublet due to coupling with the fluorine atom (¹JCF), with a large coupling constant (typically > 350 Hz). The ring carbons will also be affected by the acyl fluoride group, with C2 being the most deshielded. The carbon atoms will also exhibit smaller C-F coupling constants.
Summary of Predicted and Experimental NMR Data:
| Nucleus | Position | Predicted/Experimental Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| ¹⁹F | -COF | +20.6 (experimental) [4] | Multiplet | JFH (long-range) |
| ¹H | H3 | ~7.8 | dd | ³JH3-H4, ⁴JH3-H5 |
| H4 | ~7.2 | dd | ³JH3-H4, ³JH4-H5 | |
| H5 | ~7.7 | dd | ³JH4-H5, ⁴JH3-H5 | |
| ¹³C | C =O | ~158 | d | ¹JCF > 350 |
| C2 | ~135 | d | ²JCF | |
| C3 | ~136 | d | ³JCF | |
| C4 | ~129 | d | ⁴JCF | |
| C5 | ~137 | d | ³JCF |
Practical Considerations and Applications
The characterization of 2-thiophenecarbonyl fluoride by ¹⁹F NMR offers several practical advantages in a research and development setting:
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Reaction Monitoring: The distinct chemical shift of the acyl fluoride allows for real-time monitoring of its formation and consumption in subsequent reactions.
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Purity Assessment: ¹⁹F NMR can be used as a quantitative method (qNMR) to determine the purity of the acyl fluoride, as the fluorine signal is typically well-resolved and free from overlapping signals.
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Stability Studies: The stability of the acyl fluoride under various conditions (e.g., in the presence of nucleophiles, different solvents) can be readily assessed by monitoring the intensity of the ¹⁹F NMR signal over time.
Conclusion
This guide has provided a detailed overview of the synthesis and characterization of 2-thiophenecarbonyl fluoride, with a particular emphasis on the interpretation of its ¹⁹F NMR spectrum. The provided experimental protocols and spectroscopic data serve as a valuable resource for researchers working with this and related acyl fluorides. The unique advantages of ¹⁹F NMR make it an essential tool for the reliable characterization and utilization of these important synthetic intermediates in drug discovery and development.
References
- Dalvit, C., & Vulpetti, A. (2019). Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects. Journal of Medicinal Chemistry, 62(5), 2216–2242.
- Prosser, R. S. (2023). A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry, 101(10), 758-764.
- Kushida, Y., & Endo, Y. (2024). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 29(1), 123.
- Jee, J., & Urick, A. K. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Chemical Biology, 2(4), 1081-1095.
- Tironi, M., & Hopkinson, M. N. (2024). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Beilstein Journal of Organic Chemistry, 20, 921–930.
